![molecular formula C16H16Br2N2OS2 B2483130 1-(4-ブロモフェニル)-3-ヒドロキシ-3-(チオフェン-2-イル)-3,5,6,7-テトラヒドロ-2H-イミダゾ[2,1-b][1,3]チアジン-1-イウム ブロミド CAS No. 1039631-19-0](/img/structure/B2483130.png)
1-(4-ブロモフェニル)-3-ヒドロキシ-3-(チオフェン-2-イル)-3,5,6,7-テトラヒドロ-2H-イミダゾ[2,1-b][1,3]チアジン-1-イウム ブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a thiophene ring, and an imidazole ring. Compounds with these types of structures are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the imidazole ring and the thiophene ring could potentially allow for interesting interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromophenyl group could potentially undergo reactions with nucleophiles, and the imidazole ring could potentially act as a base .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The presence of the heterocyclic rings could also influence its solubility .科学的研究の応用
化学センシングと蛍光検出
抗腫瘍活性
電気化学バイオセンサー
不均一触媒
ガス貯蔵と分離
光捕集アンテナとフォトニックデバイス
要約すると、この多面的な化合物は、化学センシング、抗腫瘍研究、電気化学バイオセンサー、不均一触媒、ガス貯蔵、フォトニクスにおいて有望です。 研究者は、これらの多様な分野におけるその潜在能力を最大限に引き出すために、その特性をさらに調査する必要があります . 🌟
作用機序
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . In addition, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxic activity on three human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the presence of water, alcohol, ether, and various organic solvents .
将来の方向性
生化学分析
Biochemical Properties
Thiazoles, the class of compounds to which it belongs, have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific properties of the thiazole compound and the biomolecules it interacts with .
Cellular Effects
The cellular effects of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide are not yet fully known. Thiazoles have been found to have diverse effects on various types of cells and cellular processes . They can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide in laboratory settings are not yet fully known. Thiazoles have been found to have various effects over time in laboratory settings, including effects on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide at different dosages in animal models are not yet fully known. Thiazoles have been found to have various effects at different dosages in animal models .
Metabolic Pathways
The metabolic pathways that 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is involved in are not yet fully known. Thiazoles have been found to be involved in various metabolic pathways, interacting with a variety of enzymes and cofactors .
Transport and Distribution
The transport and distribution of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide within cells and tissues are not yet fully known. Thiazoles have been found to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide and its effects on activity or function are not yet fully known. Thiazoles have been found to be localized in various subcellular compartments or organelles, influencing their activity or function .
特性
IUPAC Name |
1-(4-bromophenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN2OS2.BrH/c17-12-4-6-13(7-5-12)18-11-16(20,14-3-1-9-21-14)19-8-2-10-22-15(18)19;/h1,3-7,9,20H,2,8,10-11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBQTZOFFMDKFL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=CS3)O)C4=CC=C(C=C4)Br)SC1.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
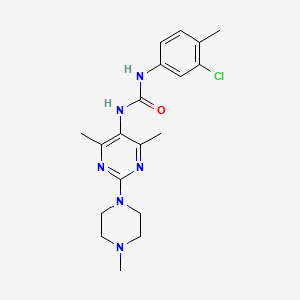
![N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine](/img/structure/B2483049.png)
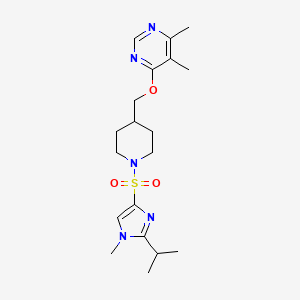

![1-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2483054.png)

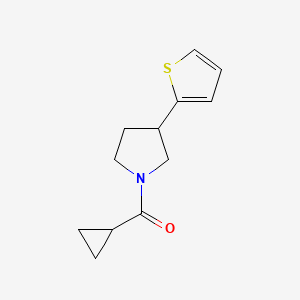

![2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide](/img/structure/B2483062.png)
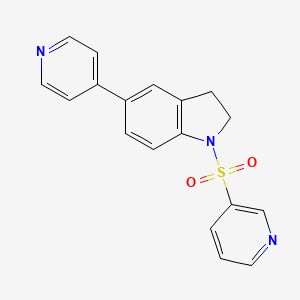
![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2483066.png)
![N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2483067.png)
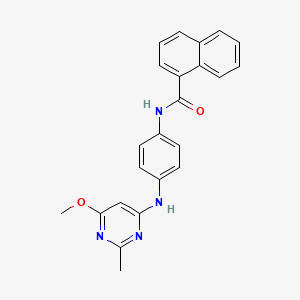
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2483069.png)
